molecular formula C24H28N4O3 B2588605 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide CAS No. 1286713-25-4

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide

Cat. No. B2588605
M. Wt: 420.513
InChI Key: JDPWHQIWIBFEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolone derivatives and has been found to possess a range of biological activities.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies not only contribute to the understanding of the effect of hydrogen bonding on self-assembly processes but also reveal significant antioxidant activities of these complexes. This insight suggests potential applications in designing antioxidant agents or exploring the redox properties of related compounds (Chkirate et al., 2019).

Anticancer Activity

Another study focused on the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, highlighting their anticancer activity. By modifying the pyrimidine ring with different aryloxy groups, researchers identified compounds with appreciable cancer cell growth inhibition. This work demonstrates the potential of pyrazole-acetamide derivatives in developing new anticancer agents (Al-Sanea et al., 2020).

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provides insights into the molecular structures and interactions of pyrazole-acetamide derivatives. Understanding these patterns can be crucial for designing compounds with desired physical and chemical properties (López et al., 2010).

Synthetic Methodologies and Pharmacological Activities

Research on the synthesis of novel pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides explores synthetic methodologies and evaluates the anti-inflammatory activities of these compounds. Such studies underscore the importance of pyrazole-acetamide derivatives in synthesizing compounds with potential therapeutic benefits (Abdulla et al., 2014).

properties

IUPAC Name

2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-18-5-3-6-19(13-18)15-25-23(29)17-28-16-22(20-7-4-8-21(14-20)30-2)24(26-28)27-9-11-31-12-10-27/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPWHQIWIBFEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide

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